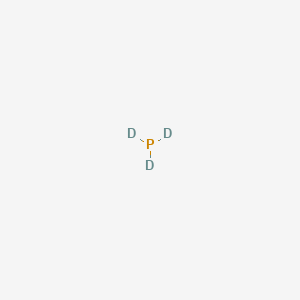

Phosphine-d3

説明

Role of Deuterated Phosphines as Mechanistic Probes and Specialty Reagents

Deuterated phosphines, such as Phosphine-d3 (PD₃), have become essential as both mechanistic probes and specialty reagents, particularly in organometallic chemistry and catalysis. scispace.comacs.org Phosphines are crucial ligands that can be fine-tuned to control the behavior of metal catalysts. nih.gov By introducing deuterium into a phosphine ligand, chemists can subtly alter its properties to study reaction pathways without significantly changing the molecule's chemical nature. musechem.comclearsynth.com

This compound is particularly useful for investigating reactions that involve the breaking or forming of P-H bonds. The difference in mass between the P-H and P-D bonds can create a measurable kinetic isotope effect, providing clear evidence of the bond's involvement in the reaction's key steps. symeres.com

In addition to their role in studying reaction kinetics, deuterated phosphines are vital in NMR spectroscopy. rsc.org The coupling between phosphorus-31 and deuterium in ³¹P NMR spectra provides a unique signature that helps in the clear identification and assignment of molecular structures. acs.org As specialty reagents, deuterated phosphines are used to synthesize other isotopically labeled compounds, which are then employed in a wide range of chemical and biochemical studies. nih.govacs.org

Physical and Chemical Properties of this compound

This compound, also known as trideuteriophosphane, is the deuterated analog of phosphine (PH₃). nih.gov While it shares many chemical characteristics with its non-deuterated counterpart, its isotopic composition results in a different molecular weight and distinct spectroscopic properties.

| Property | Value |

| Chemical Formula | PD₃ |

| Molecular Weight | 37.02 g/mol isotope.com |

| CAS Number | 13537-03-6 nih.gov |

| Appearance | Colorless gas nih.gov |

| Odor | Unpleasant, like garlic or decaying fish (for technical grade) nih.govunacademy.com |

| Boiling Point | -87.7 °C (-125.9 °F) wikipedia.org |

| Melting Point | -132.8 °C (-207.0 °F) wikipedia.org |

| Solubility | Slightly soluble in water; soluble in alcohol and ether. nih.govwikipedia.org |

Note: Some physical properties are listed for the non-deuterated form, PH₃, as they are expected to be very similar.

Spectroscopic Data of this compound

The primary application of this compound in spectroscopy is in NMR, where the deuterium nucleus provides unique information.

| Spectroscopy Type | Details |

| ³¹P NMR | The spectrum is simplified due to the replacement of protons. The coupling between phosphorus and deuterium (J P-D) is significantly smaller than the coupling between phosphorus and protium (J P-H), leading to sharper signals and easier interpretation of complex spectra. |

| ²H (Deuterium) NMR | Allows for direct observation of the deuterium nucleus, providing information about the electronic environment and molecular dynamics at the labeled site. |

| Mass Spectrometry | The molecular ion peak for this compound appears at m/z = 37, distinguishing it from non-deuterated phosphine (m/z = 34). nih.govnih.gov |

Synthesis of this compound

The synthesis of deuterated compounds like this compound often involves methods that introduce deuterium from a readily available source. google.com Common strategies include:

Reduction of Phosphorus Halides: Phosphorus trichloride (PCl₃) can be reduced using a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄).

Hydrolysis of Metal Phosphides: The reaction of a metal phosphide, such as calcium phosphide (Ca₃P₂), with heavy water (D₂O) yields this compound. melscience.comsciencemadness.org Ca₃P₂ + 6D₂O → 3Ca(OD)₂ + 2PD₃

Deuterium Exchange Reactions: In some cases, existing P-H bonds in phosphine or its derivatives can be exchanged for P-D bonds under specific catalytic conditions using a deuterium source. nih.govacs.org

Applications in Chemical Research

Mechanistic Elucidation in Catalysis and Organometallic Chemistry

The kinetic isotope effect (KIE) observed when this compound is used in place of PH₃ is a powerful tool for understanding reaction mechanisms. If the rate of a reaction changes upon this substitution, it strongly suggests that the P-H (or P-D) bond is involved in the rate-determining step. This has been instrumental in studying various catalytic cycles, including those in Suzuki-Miyaura cross-coupling reactions, where phosphine ligands play a critical role. nih.gov By tracking the deuterium label, chemists can map the intricate steps of organometallic reactions, such as oxidative addition and reductive elimination. acs.orgucla.edu

Use in NMR Spectroscopy for Structural Analysis

This compound and other deuterated phosphines are widely used in NMR spectroscopy to simplify complex spectra and aid in structural determination. rsc.org In ³¹P NMR, replacing hydrogen with deuterium removes the large ¹H-¹³P coupling, resulting in cleaner spectra where other couplings can be more easily observed. acs.orglibretexts.org This technique is particularly valuable for characterizing large molecules or complex mixtures containing multiple phosphorus species. uio.no Furthermore, ²H NMR can be used to directly probe the environment around the deuterium atom, providing insights into molecular structure and dynamics. d-nb.inforsc.org

特性

IUPAC Name |

trideuteriophosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3P/h1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYFCBTPGUUZFHI-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]P([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00159325 | |

| Record name | Phosphine-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00159325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

37.01606733 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13537-03-6 | |

| Record name | Phosphine-d3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013537036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphine-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00159325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13537-03-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Deuterium Incorporation into Phosphine Frameworks

Catalytic Hydrogen-Deuterium Exchange in Phosphorus-Containing Compounds

Catalytic hydrogen-deuterium (H/D) exchange represents a direct and efficient pathway for introducing deuterium into phosphine scaffolds. This approach leverages both homogeneous and heterogeneous metal catalysts to activate C-H bonds and facilitate the exchange with a deuterium source, typically deuterium gas (D₂) or heavy water (D₂O). acs.orgnih.govuni-rostock.de

The choice between homogeneous and heterogeneous catalysis often dictates the reaction conditions, selectivity, and catalyst reusability. uni-rostock.de

Homogeneous Catalysis: Homogeneous systems, where the catalyst is in the same phase as the reactants, have been effectively employed for H/D exchange. Iridium-based complexes, such as Crabtree's catalyst, are notable for their ability to catalyze C(sp²)-H hydrogen isotope exchange on arenes using D₂ gas. uni-rostock.de Phosphine-ligated silver-carbonate complexes have also been shown to catalyze the site-selective deuteration of C-H bonds in heterocycles, using deuterated methanol (CH₃OD) as the isotope source. escholarship.org These systems offer high activity and selectivity due to their well-defined active sites. uni-rostock.de

Heterogeneous Catalysis: Heterogeneous catalysts, particularly metal nanoparticles (M-NPs), are of significant interest due to their ease of separation and potential for recycling. nih.govuni-rostock.de Ruthenium (Ru) and Rhodium (Rh) nanoparticles have been demonstrated to effectively catalyze the selective H/D exchange in phosphines using D₂ as the deuterium source. acs.orgnih.govresearchgate.net The activity and selectivity of these nanocatalysts are influenced by the nature of the metal, the properties of stabilizing agents like polyvinylpyrrolidone (PVP) or N-heterocyclic carbenes (NHCs), and the substituents on the phosphorus atom. acs.orgnih.gov For instance, palladium on carbon (Pd/C) is another commercially available and recyclable heterogeneous catalyst used for deuterating (hetero)arenes. researchgate.net

A key advantage of catalytic H/D exchange is the ability to control the position of deuterium incorporation (regioselectivity). This selectivity is governed by the phosphine's structure and its interaction with the catalyst's surface. acs.orgresearchgate.net

Regioselectivity: In many cases, deuteration preferentially occurs at the ortho positions of aryl rings attached to the phosphorus atom. acs.orgresearchgate.net This is observed for strongly coordinating phosphines like triphenylphosphine (PPh₃), where the interaction with the nanoparticle surface is primarily through the phosphorus atom. researchgate.net The resulting geometry facilitates the activation of the ortho C-H bonds. researchgate.net For phosphines with alkyl groups, such as PPh₂Me, deuteration can also occur at the methyl substituent. researchgate.net The choice of catalyst and stabilizer can tune this selectivity; for example, Ru@PVP catalysts may only promote H/D exchange on aromatic protons, while Ru@NHC and Rh@NHC catalysts can also deuterate alkyl groups. acs.orgnih.gov In contrast, for weakly coordinating phosphines like P(o-tolyl)₃, the interaction can occur directly through the phosphine's substituents, leading to different deuteration patterns. researchgate.net

Mechanistic Insights: The mechanism of H/D exchange on metal nanoparticles is believed to proceed via C-H bond activation at the nanoparticle's edges or faces. researchgate.net Density functional theory (DFT) calculations suggest that for strongly coordinating phosphines, the isotope exchange proceeds through the formation of stable metallacyclic intermediates following C-H activation. researchgate.net For homogeneous silver-catalyzed reactions, mechanistic studies support a rate-determining C-H bond cleavage from a phosphine-ligated, silver-carbonate intermediate, assisted by a concerted metalation-deprotonation step. escholarship.org In base-mediated deuteration of pyridyl phosphonium salts, the reaction proceeds via a pyridyl anion mechanism, where the distribution of deuterium is explained by the relative thermodynamic stability of the possible pyridyl anions. rsc.org

Table 1: Catalyst Influence on Regioselectivity in H/D Exchange of Phosphines

| Catalyst System | Phosphine Substrate | Primary Deuteration Site(s) | Source(s) |

|---|---|---|---|

| Ru@PVP | PPh₃ | ortho-aromatic | acs.org |

| Ru@NHC / Rh@NHC | PPh₂Me | ortho-aromatic and P-CH₃ | acs.orgnih.gov |

| Rh@NHC | P(o-tolyl)₃ | Methyl groups | acs.orgnih.gov |

| Silver-carbonate / phosphine | Five-membered heterocycles | C-H bonds of heterocycle | escholarship.org |

Homogeneous and Heterogeneous Catalysis for H/D Exchange on Phosphines

Photo-Induced Dehalogenative Deuteration Strategies Utilizing Phosphine Intermediates

Photo-induced methods provide a mild and efficient route for incorporating deuterium by replacing halogen atoms. rsc.org These strategies are particularly valuable for late-stage functionalization of complex molecules. rsc.orgresearchgate.net A general and effective photoinduced dehalogenative deuteration has been developed for a wide range of alkyl halides, using D₂O as an inexpensive deuterium source. rsc.org

This process is enabled by the use of a phosphine, such as tricyclohexylphosphine (Cy₃P), which acts as a halogen-atom transfer (XAT) reagent. rsc.orgresearchgate.net The mechanism involves the generation of phosphoranyl radicals under visible light. researchgate.net These highly reactive intermediates facilitate the dehalogenation of the starting material, even for challenging unactivated alkyl halides which have low reduction potentials. rsc.orgresearchgate.net The methodology demonstrates a broad substrate scope, with excellent tolerance for various functional groups, making it suitable for modifying natural product derivatives and pharmaceutical compounds. rsc.orgresearchgate.net

Photocatalytic Umpolung Approaches for Deuterated Phosphine Oxide Derivatives

Synthesizing deuterated α-amino phosphine oxides presents a significant synthetic challenge. stmarys-ca.edu A novel visible-light-driven umpolung (polarity inversion) strategy has been developed to address this. stmarys-ca.edu This method allows for the direct and economical synthesis of deuterated α-amino phosphine oxides from isocyanides. stmarys-ca.edu

The reaction employs 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene as a photocatalyst and D₂O as the deuterium source. stmarys-ca.edu The umpolung approach effectively reverses the typical reactivity of the starting materials, enabling the formation of the desired deuterated product. stmarys-ca.edursc.org This sustainable methodology is applicable to the modification of amino acids, natural products, and existing drugs, highlighting its potential for creating novel scaffolds for drug development. stmarys-ca.edu

High-resolution Spectroscopic Characterization of Phosphine-d3 and Its Derivatives

Vibrational Spectroscopy (Infrared and Raman)

The vibrational spectra of phosphine-d3 (PD3), a deuterated isotopologue of phosphine, have been extensively studied using infrared (IR) and Raman spectroscopy to understand its fundamental vibrations, overtones, and the effects of isotopic substitution.

Assignment of Vibrational Fundamentals and Overtones in this compound

This compound belongs to the C3v point group, and its fundamental vibrations are well-characterized. High-resolution Fourier transform infrared (FTIR) spectroscopy has been instrumental in assigning these modes. For instance, studies on the related molecule phosphine (PH3) have detailed the analysis of vibrational bands, such as the 3ν2 band, providing a basis for understanding the spectra of its deuterated form. doi.org The fundamental vibrational frequencies for PD3 have been compiled and evaluated based on observed infrared and Raman spectral data. nist.gov

The assignment of overtones and combination bands in the spectra of phosphine derivatives is complex but crucial for a complete understanding of the molecule's vibrational behavior. researchgate.netresearchgate.net In related studies of similar molecules, both fundamental and higher-order transitions have been identified and assigned. researchgate.net

A table of the fundamental vibrational frequencies for this compound is provided below:

| Symmetry Species | Approximate Mode Type | Wavenumber (cm⁻¹) |

| A1 | Sym. stretch | 1694 |

| A1 | Sym. deform | 730 |

| E | Deg. stretch | 1698 |

| E | Deg. deform | 805 |

Note: Data compiled from the NIST Technical Series Publications. nist.gov

Analysis of Isotopic Frequency Shifts and Anharmonic Effects

The substitution of hydrogen with deuterium in phosphine leads to significant shifts in the vibrational frequencies. These isotopic shifts are a direct consequence of the increased mass of deuterium and provide valuable information about the vibrational modes. The analysis of these shifts helps in the definitive assignment of vibrational bands. acs.org

Anharmonicity, the deviation of a molecular vibration from a simple harmonic oscillator, plays a significant role in the vibrational spectra of molecules like this compound. smu.edu It causes the frequencies of overtone bands to be less than integer multiples of the fundamental frequency and enables the observation of combination bands. Computational methods, such as those based on density functional theory (DFT) and perturbation theory, are often employed to calculate anharmonic corrections and better reproduce experimental spectra. researchgate.net The study of anharmonic effects is crucial for accurately modeling the potential energy surface of the molecule. nih.gov

Elucidation of Molecular Conformations and Potential Functions via Vibrational Analysis

Vibrational spectroscopy is a powerful tool for determining the stable conformations of a molecule and for mapping its potential energy surface. nih.gov By analyzing the low-frequency torsional modes in the far-infrared and Raman spectra, it is possible to determine the potential function governing internal rotation. For example, in the related molecule dimethylthis compound, torsional data has been used to determine the potential function based on a semirigid model. aip.org This type of analysis provides insights into the barriers to internal rotation and the coupling between different vibrational modes. aip.orgnasa.gov The study of how vibrational frequencies change with conformation can reveal details about the molecular structure and bonding. rsc.org

Rotational Spectroscopy and Microwave Studies

High-resolution rotational spectroscopy, particularly in the microwave region, provides exceptionally precise data on the structure and dynamics of molecules. ubbcluj.ro

Determination of Precise Spectroscopic Constants and Molecular Parameters

Microwave spectroscopy allows for the determination of rotational constants with very high accuracy. acs.orgacs.org From these constants, precise molecular parameters such as bond lengths and bond angles can be derived. For phosphine (PH3), extensive analysis of its rotational spectrum, including data from the radio-frequency to the far-infrared regions, has yielded improved spectroscopic parameters. arxiv.orgarxiv.org These studies often involve fitting the observed transition frequencies to a Hamiltonian that includes terms for centrifugal distortion. arxiv.org The analysis of isotopically substituted species like this compound is essential for determining a complete molecular structure.

A table of selected rotational and centrifugal distortion constants for the ground vibrational state of Phosphine (PH3) is provided below as a reference for the parent molecule.

| Parameter | Value (MHz) |

| B | 133480.1360 |

| C | 133480.1360 |

| DJ | 3.43362 |

| DJK | -5.9922 |

Note: Data compiled from a reanalysis of the ground state rotational spectrum of PH3. arxiv.org

Investigations of Internal Rotation Barriers and Torsional Modes

For molecules with internal rotors, such as methylphosphines, microwave spectroscopy is a key technique for investigating the barriers to internal rotation. aip.orgresearchgate.net The splitting of rotational lines due to the tunneling of the methyl groups provides a direct measure of the barrier height. In studies of dimethylthis compound, the barrier to internal rotation of the methyl group has been determined from the analysis of excited state splitting in the rotational transitions. aip.org Furthermore, the analysis of torsional modes observed in the far-infrared and Raman spectra can also yield the potential function and barrier heights for internal rotation. aip.orglippertt.ch These investigations are crucial for understanding the dynamic behavior of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Deuterated Phosphines

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structure, dynamics, and purity of deuterated phosphines. The substitution of hydrogen with deuterium (²H) introduces unique spectroscopic handles that provide detailed insights into the chemical environment and behavior of these molecules.

Deuterium (²H) as a Spectroscopic Probe for Molecular Structure and Dynamics

Deuterium (²H) NMR spectroscopy is a powerful tool for characterizing deuterated compounds like this compound. wikipedia.org While possessing a similar chemical shift range to proton (¹H) NMR, ²H NMR spectra typically exhibit broader lineshapes and lower resolution. magritek.com This technique is highly effective for confirming the success of deuteration, as a strong signal will be present in the ²H spectrum while the corresponding proton signals diminish or disappear in the ¹H spectrum. wikipedia.orgmagritek.com Due to the low natural abundance of deuterium (0.016%), samples generally require isotopic enrichment to produce a sufficiently strong signal. wikipedia.org

The quadrupolar nature of the deuterium nucleus (spin I=1) makes solid-state ²H NMR particularly informative. wikipedia.orgmdpi.com The quadrupolar splitting observed in the spectrum is directly related to the angle between the carbon-deuterium (C-D) bond and the external magnetic field, allowing for the study of molecular orientation and dynamics in partially ordered systems. wikipedia.orgmdpi.com Changes in molecular motion, such as bond rotations, significantly affect the spectral lineshape, providing insights into dynamic processes. wikipedia.org

In solution, the presence of deuterium coupled to a neighboring proton can lead to characteristic splitting patterns in the ¹H NMR spectrum. For instance, a residual proton on a deuterated methyl group (e.g., -CHD₂) will appear as a quintet due to coupling with the two deuterium nuclei. magritek.com This phenomenon is a direct consequence of the spin I=1 of deuterium, where the multiplicity is calculated as 2NI+1. magritek.com

The application of ²H NMR extends to studying the structure and dynamics of complex systems. For example, in studies of deuterated polyethylene, ²H NMR line shape analysis revealed differences in motional amplitudes between crystalline and amorphous phases. researchgate.net Similarly, it has been used to investigate the dynamics of deuterated methyl groups in polymers, providing information on rotational barriers and the nature of molecular motion. researchgate.net

Application in Monitoring In Situ Hydrogen-Deuterium Exchange Reactions

NMR spectroscopy is an invaluable tool for monitoring hydrogen-deuterium (H/D) exchange reactions in situ, providing real-time information on the extent and selectivity of deuterium incorporation. nih.govacs.orgchemeurope.com Both ¹H and ²H NMR can be employed, with ¹H NMR being used to observe the disappearance of proton signals and the appearance of characteristic splitting patterns due to H-D coupling, while ²H NMR directly detects the incorporated deuterium. rsc.orgchinesechemsoc.org The progress of the reaction can be quantified by integrating the relevant signals in the NMR spectra. chinesechemsoc.orgmit.edu

For instance, the H/D exchange in various phosphine derivatives catalyzed by ruthenium and rhodium nanoparticles has been monitored by ³¹P, ¹³C, and ²H NMR spectroscopy. nih.govacs.org These studies revealed that the selectivity of deuteration (e.g., at aromatic vs. alkyl positions) is influenced by the phosphine's structure, the nature of the metal catalyst, and the stabilizing agents used for the nanoparticles. nih.govacs.orgresearchgate.net In the case of tris(p-tolyl)phosphine, the H/D exchange at both the methyl groups and the meta positions of the aromatic rings was observed through the complex signal patterns in the ³¹P{¹H} NMR spectra. acs.org

The deuterium content in the products of H/D exchange reactions can be determined by ¹H NMR using an internal standard. rsc.org This method allows for the calculation of the percentage of deuterium incorporation at specific sites within the molecule. rsc.orgchinesechemsoc.org Furthermore, NMR can detect isotopic shifts, where the chemical shift of a nucleus is altered by the presence of a heavier isotope on an adjacent atom. This has been observed in the ³¹P NMR spectra of deuterated phosphines, where the sign of the isotopic shift depended on the position of deuteration. acs.org

| Phosphine Derivative | Catalyst | Deuterium Source | Monitored Nuclei | Key Findings | Citation |

|---|---|---|---|---|---|

| Aryl and Alkyl Phosphines | Ru and Rh Nanoparticles | D₂ | ³¹P, ¹³C, ²H | Selectivity of deuteration depends on phosphine structure, metal, and stabilizer. | nih.govacs.org |

| Tris(p-tolyl)phosphine | Ru@NHC | D₂ | ³¹P{¹H} | Simultaneous H/D exchange at methyl and aromatic meta positions observed. | acs.org |

| Triphenylphosphine | Ir/C and Ru/C | D₂O | ¹H, ²H, ³¹P, ¹³C | Multiple deuterated products formed, leading to complex NMR spectra. | rsc.org |

| Cyclohexanone | Fluoroprolines | D₂O | ¹H | Reaction rate monitored by following the incorporation of deuterium. | mit.edu |

Variable-Temperature NMR Studies for Fluxional Behavior

Variable-temperature (VT) NMR spectroscopy is a crucial technique for investigating the dynamic processes, or fluxional behavior, in molecules. mdpi.comresearchgate.netrsc.org By recording NMR spectra at different temperatures, it is possible to observe changes in the spectral lineshapes that correspond to the rates of chemical exchange processes becoming fast or slow on the NMR timescale. acs.org These studies provide valuable information on the energy barriers and mechanisms of intramolecular rearrangements. nih.govsemanticscholar.org

In the context of deuterated phosphine derivatives and related organometallic complexes, VT-NMR has been used to study various fluxional processes. For example, in a dihydridorhodatetraborane complex containing triphenylphosphine ligands, a VT ¹H-{¹¹B} NMR study revealed an intramolecular proton exchange process. mdpi.comsemanticscholar.org As the temperature was increased, certain proton signals broadened and eventually disappeared, indicating that the exchange rate was increasing. mdpi.comsemanticscholar.org The coalescence temperature, where the signals merge, was used to calculate the activation energy for this process. semanticscholar.org

Similarly, VT-NMR studies on osmium cluster complexes containing phosphine ligands have been used to investigate the exchange of ligands between different coordination sites. researchgate.netrsc.orgrsc.org For instance, in a complex with two different phosphine ligands, VT ³¹P{¹H} NMR spectroscopy showed that the two phosphine environments were averaged at higher temperatures due to a rapid exchange process. rsc.orgrsc.org At low temperatures, the exchange slows down, and distinct signals for the non-equivalent phosphines can be observed. acs.org

The fluxional behavior of phosphine chalcogenide selenoethers has also been characterized using VT-NMR. researchgate.netmdpi.com The presence of two major rotamers in solution led to the observation of two sets of signals in the ³¹P{¹H} and ⁷⁷Se{¹H} NMR spectra at ambient temperature. mdpi.com Upon heating, these signals coalesced, and at higher temperatures, they sharpened into single resonances, indicating a rapid interconversion between the rotamers. mdpi.com One-dimensional exchange spectroscopy (EXSY) experiments can further confirm the presence of such dynamic exchange processes. mdpi.com

| Complex Type | Observed Process | NMR Nuclei | Key Observation | Citation |

|---|---|---|---|---|

| Dihydridorhodatetraborane | Intramolecular proton exchange | ¹H-{¹¹B} | Broadening and coalescence of proton signals with increasing temperature. | mdpi.comsemanticscholar.org |

| Osmium Cluster Complex | Phosphine ligand exchange | ³¹P{¹H} | Averaging of phosphine signals at higher temperatures. | rsc.orgrsc.org |

| Rhodium(III) and Iridium(III) Ether-Phosphine Complexes | Ether moiety exchange | ¹H, ³¹P{¹H} | Coalescence of hydride and phosphorus resonances upon warming. | acs.org |

| Phosphine Chalcogenide Selenoethers | Rotational isomerism | ³¹P{¹H}, ⁷⁷Se{¹H} | Coalescence of signals from two rotamers at elevated temperatures. | mdpi.com |

Advanced Mass Spectrometry for Isotopic Purity and Compositional Analysis

Advanced mass spectrometry (MS) techniques are indispensable for determining the isotopic purity and elemental composition of this compound and its derivatives. scispace.commeasurlabs.com These methods offer high sensitivity and precision, making them suitable for analyzing samples at very low concentrations. scispace.com

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful technique for studying protein structure and dynamics, and the principles can be applied to other molecules. nih.govhep.com.cnmdpi.com It involves measuring the mass increase as hydrogen atoms are replaced by deuterium. chemeurope.com The reaction is typically quenched by lowering the pH and temperature before analysis. hep.com.cn For accurate quantification, especially in complex mixtures, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often the method of choice due to its high specificity and sensitivity.

The use of deuterated compounds as internal standards is a common practice in quantitative mass spectrometry. Since deuterated analogs have nearly identical chemical properties to their non-deuterated counterparts but a distinct mass, they can be used to correct for variations in sample preparation and instrument response. This approach, known as stable isotope dilution analysis, significantly improves the accuracy of quantification.

High-resolution mass spectrometry (HRMS) is crucial for verifying the isotopic enrichment of a deuterated compound. It can precisely determine the mass of a molecule, allowing for the confirmation of the number of deuterium atoms incorporated. Inductively coupled plasma mass spectrometry (ICP-MS) is another powerful technique for isotopic ratio measurements, offering rapid analysis with good accuracy and precision. scispace.commeasurlabs.com Multi-collector ICP-MS (MC-ICP-MS) provides even higher precision for isotope ratio measurements and can be used to resolve isobaric interferences. scispace.com

The combination of elemental analysis with mass spectrometry provides a comprehensive compositional analysis. measurlabs.com For instance, the total carbon, hydrogen, nitrogen, and sulfur content can be determined, and when combined with techniques like GC-MS and NMR, it allows for the complete structural identification of a compound. measurlabs.com

| Technique | Application | Key Advantages | Citation |

|---|---|---|---|

| LC-MS/MS | Quantitative analysis | High specificity and sensitivity, minimizes matrix effects. | |

| High-Resolution MS (HRMS) | Isotopic enrichment verification | Precise mass determination. | |

| ICP-MS | Isotope ratio measurements | Rapid analysis, good accuracy and precision. | scispace.commeasurlabs.com |

| MC-ICP-MS | High-precision isotope ratios | Resolves isobaric interferences, high mass resolution. | scispace.com |

| HDX-MS | Monitoring deuterium uptake | Provides information on solvent accessibility and conformation. | nih.govhep.com.cn |

Mechanistic Investigations Utilizing Phosphine-d3 As an Isotopic Tracer

Kinetic Isotope Effects (KIE) in Phosphine-Involved Processes

The kinetic isotope effect (KIE) is a measure of the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes. libretexts.org The use of phosphine-d3 is instrumental in determining whether a P-H bond is broken or formed in the rate-determining step of a reaction and provides insights into the structure of the transition state.

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. princeton.edu For reactions involving phosphine, a normal primary KIE (kH/kD > 1) would indicate that the P-H bond is cleaved in the slowest step. snnu.edu.cn Conversely, an inverse primary KIE (kH/kD < 1) can also occur.

Secondary kinetic isotope effects arise when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. princeton.eduscribd.com These effects are typically smaller than primary KIEs and can be either normal or inverse. princeton.edu For example, a change in hybridization at the phosphorus atom from sp³ in the reactant to sp² in the transition state can lead to a secondary KIE.

In the anilinolysis of O-aryl methyl phosphonochloridothioates, both primary and secondary deuterium kinetic isotope effects were observed. rsc.org For stronger nucleophiles, primary normal KIEs (kH/kD = 1.03–1.30) were found, while for weaker nucleophiles, extremely large secondary inverse KIEs (kH/kD = 0.367–0.567) were measured. rsc.org

The magnitude of the KIE can provide valuable information about the transition state of a reaction. A large primary KIE suggests a symmetric transition state where the hydrogen is equally bonded to the donor and acceptor atoms. Smaller KIEs may indicate an early or late transition state. princeton.edu

For instance, in the thermal decomposition of certain platinum-phosphine complexes, the observed deuterium kinetic isotope effect was dependent on the concentration of added phosphine ligand. harvard.edu At zero concentration of added phosphine, no isotope effect was observed, suggesting that phosphine dissociation is the rate-limiting step. harvard.edu However, at higher phosphine concentrations, a significant KIE of kH/kD ≈ 3.3 was observed, indicating that C-H bond formation (reductive elimination) is the rate-determining step. harvard.edu This demonstrates how this compound can be used to dissect complex reaction mechanisms involving multiple steps.

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental KIE data to model transition state structures. rsc.orgrsc.org By comparing calculated KIEs for different proposed mechanisms with experimental values, the most likely reaction pathway can be identified. rsc.orgrsc.org

Table 1: Kinetic Isotope Effects in the Thermal Decomposition of a Platinum-Phosphine Complex

| Added Phosphine Concentration (M) | Observed kH/kD | Inferred Rate-Determining Step |

|---|---|---|

| 0.0 | ~1.0 | Phosphine Dissociation |

| 0.3 | ~3.3 | Reductive Elimination (C-H bond formation) |

This table is based on data presented for the thermal decomposition of L₂Pt(Et)₂ where L is a phosphine ligand and the ethyl group is deuterated in the comparative experiment. harvard.edu

According to classical transition state theory, the KIE should decrease with increasing temperature. nasonline.org However, deviations from this behavior, such as temperature-independent KIEs, can be indicative of quantum mechanical tunneling. capes.gov.brnih.govnih.gov Tunneling occurs when a particle, such as a hydrogen or deuterium atom, passes through a potential energy barrier rather than over it. Since the lighter protium isotope tunnels more readily than the heavier deuterium, this can lead to unusually large and temperature-independent KIEs.

Studies on the temperature dependence of KIEs in enzyme-catalyzed reactions have provided strong evidence for hydrogen tunneling. nih.gov For example, in the reaction catalyzed by phosphite dehydrogenase, the primary 2H KIEs were found to be largely independent of temperature over a range of 5 to 45 °C, which was interpreted as evidence for extensive hydride tunneling. nih.gov While this specific example does not directly involve this compound, the principles are directly applicable to reactions where a P-H bond is cleaved. Model calculations have shown that temperature-dependence anomalies in KIEs, though not always within an experimentally accessible range, should be a relatively common occurrence. capes.gov.br

Elucidation of Rate-Determining Steps and Transition State Structures

Mechanistic Studies of Hydrogen-Deuterium Exchange Reactions

This compound can participate in hydrogen-deuterium (H-D) exchange reactions, providing insights into the mechanisms of proton transfer and C-H activation. acs.orgresearchgate.netmdpi.com Iridium-phosphine complexes, for instance, are highly effective catalysts for ortho-directed H-D exchange on aromatic substrates using deuterium gas. acs.org The mechanism is believed to involve the oxidative addition of the C-H bond to the iridium center, followed by reductive elimination of the C-D bond.

Ruthenium-phosphine complexes have also been shown to catalyze H-D exchange between olefins and deuterium oxide. researchgate.net The proposed mechanism involves the exchange between the metal hydride and D₂O, followed by the reversible insertion of the olefin into the Ru-D bond. researchgate.net

Investigation of Ligand Exchange and Dissociation Mechanisms

Phosphine ligands are often spectator ligands in catalytic cycles, but their dissociation can be a crucial step to generate a coordinatively unsaturated metal center that is catalytically active. libretexts.org this compound can be used in conjunction with techniques like NMR spectroscopy to study the kinetics and mechanism of ligand exchange and dissociation.

In a study of gold clusters protected by phosphine ligands, it was found that the steric properties of the incoming phosphine ligand played a crucial role in the extent of ligand exchange. researchgate.netrsc.org For example, tri(m-tolyl)phosphine and tri(p-tolyl)phosphine readily exchanged with triphenylphosphine on an Au₈ core, whereas the more sterically hindered tri(o-tolyl)phosphine did not. researchgate.net

Variable temperature NMR studies of zirconium and hafnium bis-PNP pincer complexes, where PNP represents a phosphine-containing ligand, revealed that the phosphine arms of the ligand are fluxional. maynoothuniversity.ie Cooling the sample allowed for the resolution of distinct signals for the coordinated and free phosphine arms, enabling the determination of the energy barrier for this exchange process. maynoothuniversity.ie DFT calculations supported a dissociative mechanism where one phosphine arm detaches before another ligand coordinates. maynoothuniversity.ie

The dissociation of phosphine ligands from a metal center can also be suppressed. In a series of nickel complexes, [Ni(PEt₃)₄₋ₙ(ECp)ₙ] (where E = Al, Ga), increasing the number of the group-13 ligands (ECp) led to a decrease in the Ni-PEt₃ bond lengths and suppressed phosphine dissociation. acs.org

Phosphine Dissociation Chemistry on Surfaces

The interaction of phosphine with surfaces is relevant to semiconductor manufacturing, where phosphine is a common phosphorus source. aip.org The dissociation of phosphine on silicon (001) surfaces has been studied extensively. Using scanning tunneling microscopy and DFT, a detailed mechanism has been proposed. aip.org The process begins with the adsorption of PH₃, followed by a series of dissociation steps leading to intermediates such as PH₂ + H, PH + 2H, and ultimately P + 3H. aip.org A secondary pathway involving the diffusion of mobile PH₂ fragments has also been identified. aip.org

Phosphines can also adsorb onto oxide surfaces like silica and activated carbon. rsc.orgnih.gov Solid-state NMR has shown that phosphines like triphenylphosphine can adsorb onto silica surfaces and are highly mobile. rsc.org This adsorption can have implications for immobilized catalysts, as the surface can compete with the metal center for the phosphine ligand, potentially leading to leaching of the metal. rsc.org On activated carbon, adsorbed phosphines can be selectively oxidized to phosphine oxides in the air at room temperature. nih.gov

Q & A

Q. How can isotopic labeling with Phosphine-d3 improve mechanistic studies in organophosphorus chemistry?

Phosphine-d3 (deuterated phosphine) serves as a critical isotopic tracer for tracking reaction pathways. By substituting hydrogen with deuterium, researchers can monitor kinetic isotope effects (KIE) via techniques like NMR or mass spectrometry. For instance, in catalytic cycles, deuterium labeling helps distinguish between associative and dissociative mechanisms by analyzing isotopic retention in intermediates . Experimental designs should include control reactions with non-deuterated phosphine to validate isotopic effects.

Q. What experimental protocols are recommended for synthesizing and characterizing this compound?

Synthesis typically involves deuterium exchange using D2O or deuterated solvents under controlled conditions. Characterization requires <sup>1</sup>H/<sup>2</sup>H NMR to confirm deuteration levels and gas chromatography–mass spectrometry (GC-MS) to assess purity. Researchers must document isotopic enrichment ratios (e.g., ≥98% D) and compare spectral data with non-deuterated analogs to avoid misinterpretation .

Q. How does this compound influence reaction kinetics compared to PH3?

Deuteration alters bond vibrational frequencies, potentially slowing reaction rates due to higher activation energies. For example, in hydrophosphination reactions, Phosphine-d3 may exhibit a KIE of 2–3, reflecting slower H–D abstraction. Researchers should conduct parallel kinetic studies under identical conditions (temperature, solvent, catalyst) and use Arrhenius plots to quantify isotopic effects .

Advanced Research Questions

Q. How can contradictory data on this compound’s stability in catalytic systems be resolved?

Discrepancies often arise from solvent deuteration levels or trace moisture. To address this:

- Use Karl Fischer titration to quantify residual H2O in deuterated solvents.

- Perform time-resolved in situ IR spectroscopy to monitor decomposition pathways.

- Compare results across multiple batches to isolate batch-specific anomalies. Contradictions may reflect context-dependent stability, necessitating explicit reporting of solvent purity and storage conditions .

Q. What strategies optimize isotopic tracing with this compound in complex reaction networks?

Advanced isotopic labeling requires coupling Phosphine-d3 with <sup>13</sup>C or <sup>15</sup>N tracers in multi-step syntheses. For example, in cross-coupling reactions, tandem MS/MS can differentiate deuterium retention in carbon–phosphorus bonds. Researchers should design experiments with orthogonal isotopic labels and use computational modeling (DFT) to predict isotopic redistribution .

Q. How do steric and electronic effects of deuteration impact this compound’s ligand properties in coordination chemistry?

Deuteration minimally affects steric bulk but may alter electron-donating capacity due to deuterium’s lower polarizability. Studies should employ X-ray crystallography to compare metal–phosphine bond lengths and cyclic voltammetry to assess electronic effects. For instance, in Pd complexes, Phosphine-d3 may exhibit slight redox potential shifts (~10–20 mV) relative to PH3.

Methodological Guidelines

Designing reproducible experiments with Phosphine-d3

- Control Groups : Include non-deuterated phosphine and solvent-only controls.

- Data Validation : Replicate experiments across ≥3 independent trials to account for isotopic variability.

- Reporting Standards : Document deuteration levels, solvent history, and instrument calibration parameters in supplementary materials .

Addressing ethical and safety considerations in Phosphine-d3 research

Phosphine-d3 is toxic and pyrophoric. Protocols must include:

- Ventilation : Use gloveboxes or Schlenk lines for handling.

- Waste Management : Quench residues with CuSO4 solutions to neutralize PH3 emissions.

- Ethical Review : Submit safety protocols to institutional review boards (IRBs) for hazardous material compliance .

Data Analysis and Interpretation

Q. How should researchers statistically analyze isotopic distribution data from this compound experiments?

Use chi-square tests to compare observed vs. expected isotopic ratios. For low-abundance isotopes, apply Poisson statistics to correct for background noise. Software tools like MestReNova or ACD/Labs provide automated isotopic pattern analysis, but manual validation is essential to avoid algorithmic biases .

Q. What are common pitfalls in interpreting deuterium-induced spectral changes?

- Overlap Artifacts : Deuterium shifts in NMR may overlap with solvent peaks; use deuterated solvents (e.g., CD3CN) to mitigate this.

- Quantitative Errors : Avoid assuming 100% deuteration; use internal standards (e.g., TMS) for normalization.

- Dynamic Effects : Rapid proton/deuteron exchange in solution can obscure KIE measurements; conduct variable-temperature NMR to assess exchange rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。